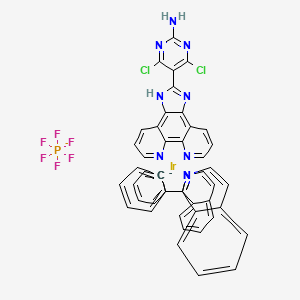
Antibacterial agent 194
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 194 is a potent antimicrobial compound known for its strong activity against various bacterial strains, including drug-resistant pathogens. This compound has garnered significant attention in the scientific community due to its effectiveness in combating bacterial infections, particularly those caused by multidrug-resistant bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 194 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the compound’s antibacterial properties. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to maintain the integrity of the compound and to minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 194 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of derivatives with modified antibacterial properties.
Scientific Research Applications
Antibacterial agent 194 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: Employed in research to understand bacterial resistance mechanisms and to develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multidrug-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination and infection.
Mechanism of Action
Antibacterial agent 194 can be compared with other similar compounds, such as:
Penicillin: Both compounds inhibit cell wall synthesis, but this compound has a broader spectrum of activity against drug-resistant strains.
Vancomycin: Similar in targeting cell wall synthesis, but this compound may have different binding sites and mechanisms.
Tetracycline: While tetracycline inhibits protein synthesis, this compound primarily targets cell wall synthesis, making it effective against different bacterial strains.
Comparison with Similar Compounds
- Penicillin
- Vancomycin
- Tetracycline
- Cephalosporins
- Carbapenems
Antibacterial agent 194 stands out due to its unique structure and broad-spectrum activity, making it a valuable tool in the fight against bacterial infections.
Properties
Molecular Formula |
C7H7FN4OS |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
[(6-fluoropyridine-3-carbonyl)amino]thiourea |
InChI |
InChI=1S/C7H7FN4OS/c8-5-2-1-4(3-10-5)6(13)11-12-7(9)14/h1-3H,(H,11,13)(H3,9,12,14) |
InChI Key |
MQRICCWCRWAEHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NNC(=S)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)




![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)



![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)

